N-{3-[(2-methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide
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Overview
Description
N-{3-[(2-methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining a benzothiophene core with an oxazole ring, making it an interesting subject for chemical and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(2-methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide typically involves multiple steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and an appropriate electrophile.
Introduction of the Oxazole Ring: The oxazole ring is introduced via a cyclization reaction involving an amide and a nitrile oxide.
Attachment of the Methoxyethyl Carbamoyl Group: This step involves the reaction of the benzothiophene-oxazole intermediate with 2-methoxyethyl isocyanate under controlled conditions.
Final Coupling: The final product is obtained by coupling the intermediate with 4-methylphenyl isocyanate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiophene core, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxazole ring or the carbamoyl group, potentially leading to the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, the compound may exhibit interesting interactions with biological macromolecules such as proteins and nucleic acids. It can be used in studies aimed at understanding these interactions and developing new biochemical assays.
Medicine
In medicine, the compound has potential as a lead compound for drug development. Its structural features suggest it could interact with various biological targets, making it a candidate for the treatment of diseases such as cancer, inflammation, and infections.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure may impart desirable characteristics to these materials.
Mechanism of Action
The mechanism of action of N-{3-[(2-methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-{3-[(2-methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-5-phenyl-1,2-oxazole-3-carboxamide
- N-{3-[(2-methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-5-(4-chlorophenyl)-1,2-oxazole-3-carboxamide
- N-{3-[(2-methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-5-(4-fluorophenyl)-1,2-oxazole-3-carboxamide
Uniqueness
Compared to similar compounds, N-{3-[(2-methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide stands out due to the presence of the 4-methylphenyl group. This group can influence the compound’s chemical reactivity, biological activity, and physical properties, making it unique among its analogs.
Properties
Molecular Formula |
C23H25N3O4S |
---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
N-[3-(2-methoxyethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C23H25N3O4S/c1-14-7-9-15(10-8-14)18-13-17(26-30-18)21(27)25-23-20(22(28)24-11-12-29-2)16-5-3-4-6-19(16)31-23/h7-10,13H,3-6,11-12H2,1-2H3,(H,24,28)(H,25,27) |
InChI Key |
BACKEPYZRZNWEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=C(C4=C(S3)CCCC4)C(=O)NCCOC |
Origin of Product |
United States |
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